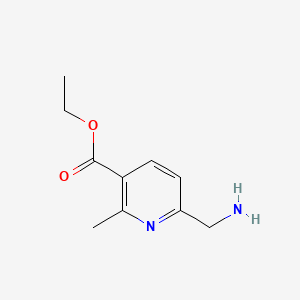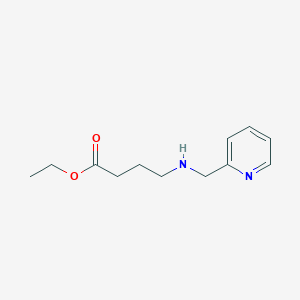
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(ethylamino)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(dimethylamino)acetamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C7H12ClN3OS |
|---|---|
分子量 |
221.71 g/mol |
IUPAC名 |
2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-5-3-9-7(12-5)10-6(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H |
InChIキー |
FUBNGEILEHKYBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)







